N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 51076-43-8
VCID: VC15937235
InChI: InChI=1S/C12H13N3O2/c1-6-4-7(2)13-11-9(6)5-10(12(17)15-11)14-8(3)16/h4-5H,1-3H3,(H,14,16)(H,13,15,17)
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide

CAS No.: 51076-43-8

Cat. No.: VC15937235

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide - 51076-43-8

Specification

CAS No. 51076-43-8
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name N-(5,7-dimethyl-2-oxo-1H-1,8-naphthyridin-3-yl)acetamide
Standard InChI InChI=1S/C12H13N3O2/c1-6-4-7(2)13-11-9(6)5-10(12(17)15-11)14-8(3)16/h4-5H,1-3H3,(H,14,16)(H,13,15,17)
Standard InChI Key UTBZVVBRYCXTIA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=C(C(=O)N2)NC(=O)C)C

Introduction

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide is a heterocyclic compound derived from the naphthyridine family. Naphthyridines are bicyclic structures containing two fused pyridine rings and are known for their diverse biological and pharmacological activities. This specific compound is characterized by the substitution of methyl groups at positions 5 and 7, an acetamide group at position 3, and a keto group at position 2.

Synthesis

The synthesis of N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide typically involves:

  • Formation of the naphthyridine core: This is achieved through cyclization reactions involving pyridine derivatives.

  • Introduction of functional groups: Methylation at positions 5 and 7 can be performed using alkylation agents under controlled conditions.

  • Amidation: The acetamide group is introduced via reaction with acetic anhydride or acetyl chloride in the presence of a base.

Potential Applications

Given its structural features, N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide may serve as:

  • Lead Compound in Drug Development: Its heterocyclic framework is a promising scaffold for designing drugs targeting infectious diseases or cancer.

  • Pharmacological Probe: Useful in studying enzyme-ligand interactions due to its functional diversity.

Related Research

Table 2: Comparative Activity of Naphthyridine Derivatives

CompoundActivityIC50 (µM)Reference
N-(5-Methyl-Naphthyridinyl)-amideAnticancer (HCT116 cells)~36
N-Acetamide-NaphthyridinesAntibacterialVariable
HydroxynaphthyridinesAntileishmanialModerate

Challenges and Future Directions

While promising, challenges include:

  • Synthetic Complexity: Multi-step synthesis with regioselective functionalization can be challenging.

  • Limited Data on Toxicity: Comprehensive toxicological studies are required to assess safety profiles.

  • Optimization for Drug-Like Properties: Modifications to improve solubility and bioavailability should be explored.

Future research should focus on:

  • High-throughput screening for biological activities.

  • Structural optimization to enhance potency and selectivity.

  • Exploration of its role as a ligand in metal coordination chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator